TCO-C3-PEG3-C3-Amido-Maleimide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

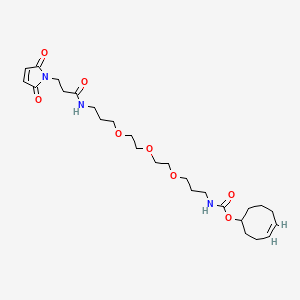

TCO-C3-PEG3-C3-Amido-Maleimide: is a versatile chemical compound widely used in bioconjugation and click chemistry. It consists of a trans-cyclooctene (TCO) moiety, a polyethylene glycol (PEG) spacer, and a maleimide group. This compound is particularly valuable for its ability to form stable thioether bonds with thiol groups, making it useful for tagging and modifying biomolecules such as antibodies and peptides .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of TCO-C3-PEG3-C3-Amido-Maleimide typically involves several steps:

Preparation of TCO Derivative: The trans-cyclooctene moiety is synthesized through a series of organic reactions, often starting from cyclooctene. The double bond in cyclooctene is isomerized to form the trans configuration.

PEGylation: The PEG spacer is introduced by reacting the TCO derivative with a PEG linker. This step enhances the solubility and biocompatibility of the compound.

Maleimide Functionalization: The final step involves attaching the maleimide group to the PEGylated TCO derivative. This is typically achieved through amide bond formation using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of starting materials are used, and reactions are scaled up in industrial reactors.

Purification: The compound is purified using techniques such as column chromatography and recrystallization to achieve high purity levels.

Quality Control: Rigorous quality control measures are implemented to ensure consistency and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

TCO-C3-PEG3-C3-Amido-Maleimide undergoes several types of chemical reactions:

Thiol-Maleimide Reaction: The maleimide group reacts specifically with thiol groups (-SH) to form stable thioether bonds. This reaction is commonly used in bioconjugation.

Click Chemistry: The TCO moiety participates in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, which are a type of click chemistry.

Common Reagents and Conditions

Thiol-Maleimide Reaction: Typically performed at pH 6.5 to 7.5 in aqueous buffers.

Click Chemistry: Often conducted in the presence of copper-free catalysts under mild conditions.

Major Products

Thiol-Maleimide Reaction: Produces thioether-linked conjugates.

Click Chemistry: Results in stable triazole-linked products.

Applications De Recherche Scientifique

Chemistry

Bioconjugation: Used to attach various biomolecules to surfaces or other molecules.

Drug Delivery: Enhances the solubility and stability of drug molecules.

Biology

Protein Labeling: Facilitates the tagging of proteins for imaging and tracking.

Cell Surface Modification: Used to modify cell surfaces for various biological studies.

Medicine

Therapeutic Development: Plays a role in the development of antibody-drug conjugates (ADCs).

Diagnostic Tools: Used in the creation of diagnostic assays and imaging agents.

Industry

Material Science: Applied in the development of advanced materials with specific functional properties.

Biotechnology: Utilized in various biotechnological applications, including biosensors and biochips.

Mécanisme D'action

The mechanism of action of TCO-C3-PEG3-C3-Amido-Maleimide involves:

Comparaison Avec Des Composés Similaires

Similar Compounds

TCO-PEG4-Maleimide: Similar structure but with a longer PEG spacer, offering increased solubility and flexibility.

TCO-PEG2-Maleimide: Shorter PEG spacer, which may result in less solubility but more compact conjugates.

Uniqueness

Activité Biologique

TCO-C3-PEG3-C3-Amido-Maleimide is a specialized compound utilized in bioconjugation and bioorthogonal chemistry, primarily due to its unique structural properties and reactivity. This article delves into its biological activity, applications, and relevant research findings.

Chemical Structure and Properties

Chemical Formula : C26H41N3O8

Molecular Weight : 523.62 g/mol

CAS Number : 1609659-01-9

Appearance : Colorless to slightly yellow oil

Solubility : Soluble in DMSO, DMF, DCM, THF, and chloroform

Purity : >90% (HPLC)

The compound features a trans-cyclooctene (TCO) moiety linked to a polyethylene glycol (PEG) spacer and a maleimide group. The PEG component enhances water solubility and reduces protein aggregation, making it suitable for various biological applications .

This compound acts through a bioorthogonal reaction with thiol groups present in proteins or peptides. At physiological pH (6.5 to 7.5), the maleimide group reacts specifically with reduced thiols to form stable thioether bonds. This reaction allows for the selective labeling of biomolecules without interfering with cellular functions .

Applications

-

Bioconjugation :

- Facilitates the attachment of TCO moieties to antibodies and peptides.

- Used in the development of antibody-drug conjugates (ADCs) for targeted therapy.

-

Molecular Imaging :

- Enables precise tracking of biomolecules within biological systems.

- Utilized in imaging techniques that require rapid and selective labeling.

- Cell-Based Diagnostics :

Case Study: Antibody Functionalization

A study published in Biosensors demonstrated the effectiveness of this compound in improving the sensitivity of enzyme-linked immunosorbent assays (ELISA). The incorporation of TCO moieties onto antibodies allowed for enhanced detection capabilities due to the rapid reaction kinetics with tetrazine-labeled detection agents .

Table 1: Comparison of this compound with Other Linkers

| Property | This compound | Other Linkers |

|---|---|---|

| Reaction Type | Bioorthogonal | Varies (e.g., EDC) |

| Solubility | High (PEG-enhanced) | Variable |

| Stability | High due to thioether bond | Variable |

| Reaction Speed | Fast | Moderate to Slow |

| Common Applications | ADCs, Imaging | General coupling |

Propriétés

IUPAC Name |

[(4E)-cyclooct-4-en-1-yl] N-[3-[2-[2-[3-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]propoxy]ethoxy]ethoxy]propyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H41N3O8/c30-23(12-15-29-24(31)10-11-25(29)32)27-13-6-16-34-18-20-36-21-19-35-17-7-14-28-26(33)37-22-8-4-2-1-3-5-9-22/h1-2,10-11,22H,3-9,12-21H2,(H,27,30)(H,28,33)/b2-1+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJZRPWAVCDJCTC-OWOJBTEDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CCCC(C1)OC(=O)NCCCOCCOCCOCCCNC(=O)CCN2C(=O)C=CC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C=C/CCC(C1)OC(=O)NCCCOCCOCCOCCCNC(=O)CCN2C(=O)C=CC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H41N3O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

523.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.